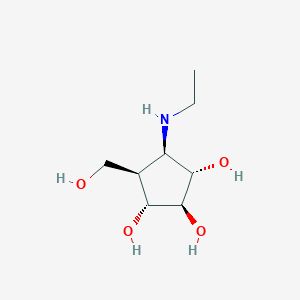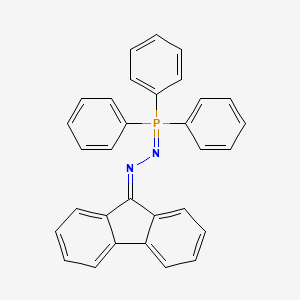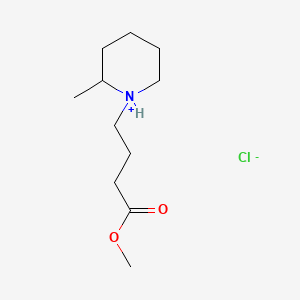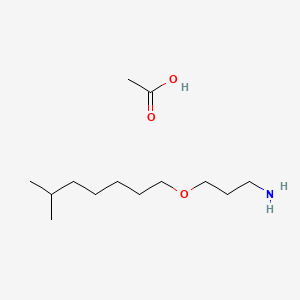
2-(Ethylnitroamino)ethyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylnitroamino)ethyl nitrate is an organic compound with the molecular formula C4H9N3O5 and a molecular weight of 179.1314 g/mol This compound is a colorless to pale yellow liquid with a strong, irritating odor . It is relatively stable at room temperature and has a high energy density, making it a potential candidate for use in energetic materials and fuel additives .
Preparation Methods
The synthesis of 2-(Ethylnitroamino)ethyl nitrate involves a multi-step process. One common method is through a nucleophilic substitution reaction. Initially, nitric acid reacts with ethanolamine to form ethyl nitrate. This intermediate is then reacted with diiodoethane, followed by a deiodination reaction to yield this compound . The reaction conditions typically involve controlled temperatures and the use of organic solvents such as alcohols, ethers, and esters .
Chemical Reactions Analysis
2-(Ethylnitroamino)ethyl nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, ethanolamine, and diiodoethane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitro compounds, while reduction reactions can yield amines .
Scientific Research Applications
2-(Ethylnitroamino)ethyl nitrate has several scientific research applications. In chemistry, it is used as a high-energy material and fuel additive due to its high energy density and combustion speed . In the industry, it is used in the production of propellants for rockets, missiles, and explosives .
Mechanism of Action
The mechanism of action of 2-(Ethylnitroamino)ethyl nitrate involves the release of energy through the decomposition of the nitrate ester group. This decomposition generates high-velocity products and energy in the form of light and heat . The molecular targets and pathways involved in this process include the nitroxyl group (-C-O-NO2) and the ester group, which undergo hydrolysis or reduction to produce alcohols and ammonia .
Comparison with Similar Compounds
2-(Ethylnitroamino)ethyl nitrate is similar to other nitrate esters such as nitroglycerine, glycol dinitrate, and diethyleneglycol dinitrate . it is unique due to its relatively high stability at room temperature and its potential for use in high-energy materials . Other similar compounds include triethylene glycol dinitrate, butanetriol trinitrate, and pentaerythritol trinitrate .
Properties
CAS No. |
85068-73-1 |
|---|---|
Molecular Formula |
C4H9N3O5 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-[ethyl(nitro)amino]ethyl nitrate |
InChI |
InChI=1S/C4H9N3O5/c1-2-5(6(8)9)3-4-12-7(10)11/h2-4H2,1H3 |
InChI Key |
JOPZHCIUTNIPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)


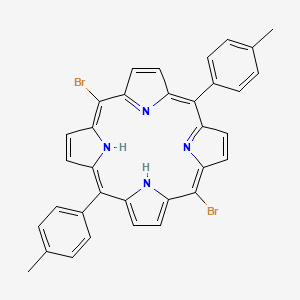
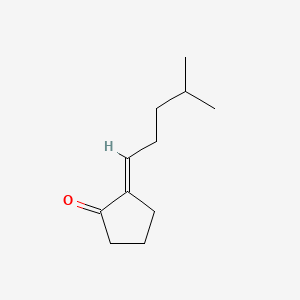



![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
